
4-Isobornyl-2-methylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobornyl-2-methylcyclohexan-1-ol is a chemical compound with the molecular formula C17H30O and a molecular weight of 250.4 g/mol. It is also known by its IUPAC name, 2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol. This compound is characterized by its unique structure, which includes a bicyclic heptane ring fused to a cyclohexanol ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobornyl-2-methylcyclohexan-1-ol typically involves the reaction of isobornyl chloride with 2-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of isobornyl acetate in the presence of a palladium catalyst. This method offers high yields and purity of the final product .
化学反应分析
Types of Reactions
4-Isobornyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
4-Isobornyl-2-methylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-Isobornyl-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
相似化合物的比较
4-Isobornyl-2-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
Isoborneol: Similar structure but lacks the methyl group on the cyclohexanol ring.
Camphor: A bicyclic ketone with a similar core structure but different functional groups.
Menthol: A monoterpenoid with a similar cyclohexanol ring but different substituents.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
属性
CAS 编号 |
97337-87-6 |
|---|---|
分子式 |
C17H30O |
分子量 |
250.4 g/mol |
IUPAC 名称 |
2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O/c1-11-9-12(5-6-15(11)18)14-10-13-7-8-17(14,4)16(13,2)3/h11-15,18H,5-10H2,1-4H3 |
InChI 键 |
OOBZYUQQRNJAAN-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CCC1O)C2CC3CCC2(C3(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


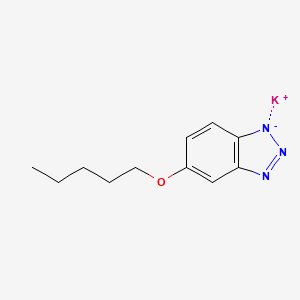
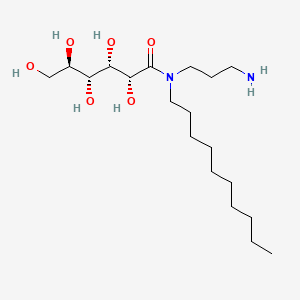
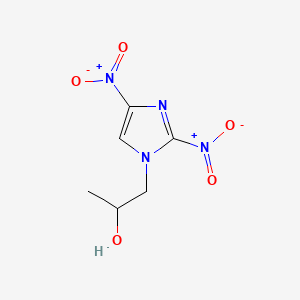
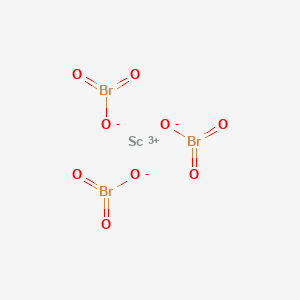
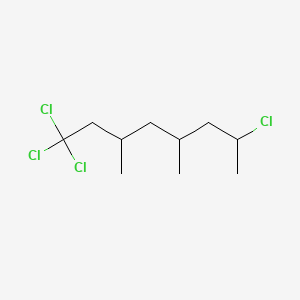
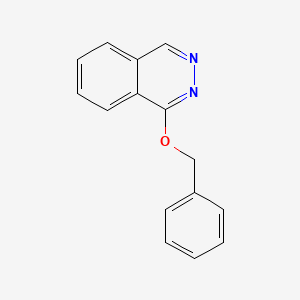

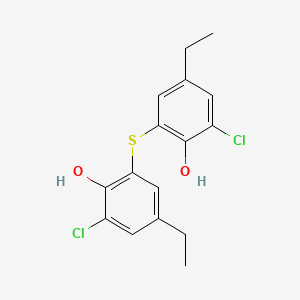

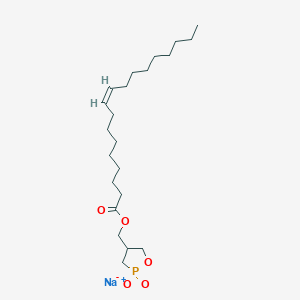
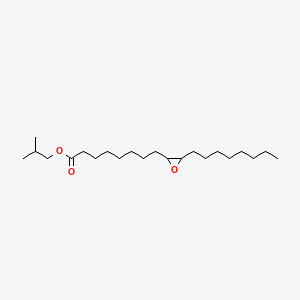

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

